molecular formula C12H17N3O B12820062 6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine

6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12820062
M. Wt: 219.28 g/mol
InChI Key: GFFAUOSRVFYHMP-UHFFFAOYSA-N
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Description

6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have been widely studied for their potential therapeutic applications. The presence of the ethoxy and isopropyl groups in this compound may influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitroaniline and ethyl iodide.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

    Synthetic Route: The synthetic route may include the following steps

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding amines and alcohols.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of the cell membrane. In anticancer applications, it may induce apoptosis (programmed cell death) by activating specific signaling pathways or inhibiting the activity of enzymes involved in cell proliferation.

Comparison with Similar Compounds

6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:

    2-Amino-1H-benzo[d]imidazole: Lacks the ethoxy and isopropyl groups, which may result in different biological activities and chemical properties.

    6-Methoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.

    N-Isopropyl-1H-benzo[d]imidazol-2-amine: Lacks the ethoxy group, which may affect its overall stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

6-ethoxy-N-propan-2-yl-1H-benzimidazol-2-amine

InChI

InChI=1S/C12H17N3O/c1-4-16-9-5-6-10-11(7-9)15-12(14-10)13-8(2)3/h5-8H,4H2,1-3H3,(H2,13,14,15)

InChI Key

GFFAUOSRVFYHMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)NC(C)C

Origin of Product

United States

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